Isopilocarpic acid

Description

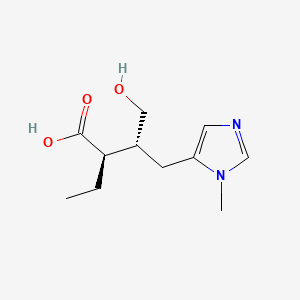

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRPDGADPABWOY-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187926 | |

| Record name | Isopilocarpic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34350-99-7 | |

| Record name | Isopilocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034350997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopilocarpic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPILOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML9DTP0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Chemical Formation and Interconversion Pathways of Isopilocarpic Acid

Epimerization and Hydrolysis Mechanisms Leading to Isopilocarpic Acid Formation

The generation of this compound is the culmination of a degradation cascade that begins with the parent compound, pilocarpine (B147212).

The initial step in one of the primary degradation pathways is the epimerization of pilocarpine to its diastereomer, isopilocarpine. tandfonline.com This transformation occurs at the alpha-carbon (C-3 position) of the γ-lactone ring, which is adjacent to the carbonyl group. ingentaconnect.com The proton at this position is mildly acidic, allowing for its removal under certain conditions, particularly in basic environments. ingentaconnect.com

The mechanism involves the formation of a carbanion intermediate, which is stabilized by resonance with an enolate hybrid. escholarship.orgresearchgate.net This process, known as keto-enol tautomerism, allows for a change in the stereochemical configuration at the alpha-carbon upon reprotonation. ingentaconnect.com While the epimerization is technically a reversible reaction, the equilibrium strongly favors the formation of isopilocarpine. researchgate.net It has been noted that under alkaline treatment, pilocarpine rapidly epimerizes to isopilocarpine, but the reverse reaction (isopilocarpine to pilocarpine) does not occur under similar conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com This suggests that isopilocarpine may be an artifact produced during the drying, storage, and extraction of plant material rather than a genuine natural alkaloid. escholarship.org

The second critical degradation mechanism is the hydrolysis of the γ-lactone ring present in both pilocarpine and isopilocarpine. This reaction involves the cleavage of the ester bond in the lactone, resulting in the formation of the corresponding open-chain hydroxy acids. cdnsciencepub.com

Specifically:

Pilocarpine undergoes hydrolysis to form pilocarpic acid . tandfonline.com

Isopilocarpine undergoes hydrolysis to form This compound . ingentaconnect.com

This hydrolysis is a reversible process catalyzed by both hydrogen ions (acid) and hydroxide (B78521) ions (base). tandfonline.com In aqueous solutions, the degradation of pilocarpine can proceed through two independent pathways: direct hydrolysis to pilocarpic acid or initial epimerization to isopilocarpine, which is then subsequently hydrolyzed to this compound. cdnsciencepub.com Both pilocarpic acid and this compound are considered pharmacologically inactive degradation products. tandfonline.comdrugbank.com

| Precursor Compound | Degradation Product | Reaction Type |

| Pilocarpine | Isopilocarpine | Epimerization |

| Pilocarpine | Pilocarpic Acid | Hydrolysis |

| Isopilocarpine | This compound | Hydrolysis |

The rate and extent of this compound formation are highly dependent on environmental conditions, most notably pH and temperature.

pH: The stability of pilocarpine and its conversion to degradation products are significantly influenced by pH. Pilocarpine is relatively stable in acidic solutions, with a pH range of 4-5 being optimal for stability. tandfonline.com As the pH increases and becomes more alkaline, the rates of both epimerization and hydrolysis increase dramatically. tandfonline.comcdnsciencepub.com The hydroxide-ion catalyzed degradation is the prevailing mechanism in neutral to basic solutions. tandfonline.com The drop in pH observed in unbuffered pilocarpine base solutions over time is evidence of the formation of pilocarpic and isopilocarpic acids, as the newly formed carboxyl group acts as a proton donor. nih.gov

| Condition | Effect on this compound Formation Pathway | Reference |

| Increasing pH (more alkaline) | Increases rate of both epimerization and hydrolysis. | tandfonline.comcdnsciencepub.com |

| Increasing Temperature | Increases rate of both epimerization and hydrolysis. The rate of epimerization increases more significantly than hydrolysis. | escholarship.orgresearchgate.netresearchgate.net |

| Acidic pH (4-5) | Pilocarpine is relatively stable; degradation is minimized. | tandfonline.com |

Hydrolysis of Pilocarpine and Isopilocarpine to Pilocarpic Acid and this compound

Stereochemical Considerations in this compound Formation

The formation of this compound is inherently a stereochemical process. The key structures in this pathway are diastereomers, differing in the spatial arrangement of atoms.

The absolute stereochemistry of the parent compounds has been established as:

Pilocarpine: (3S, 4R) configuration escholarship.org

Isopilocarpine: (3R, 4R) configuration escholarship.org

The epimerization reaction exclusively affects the C-3 position, inverting its stereochemistry from S in pilocarpine to R in isopilocarpine, while the C-4 configuration remains unchanged. ingentaconnect.comescholarship.org This results in a change from a cis relative configuration in pilocarpine to a trans configuration in isopilocarpine. researchgate.net

Following hydrolysis, the stereochemistry of the parent lactone is retained in the resulting hydroxy acid. Therefore, this compound has the (2R, 3R) configuration, as defined by its chemical name: (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid. indiamart.comlgcstandards.com The process is stereoselective, as studies have shown that under alkaline conditions that promote the epimerization of pilocarpine to isopilocarpine, the reverse reaction does not occur. cdnsciencepub.comcdnsciencepub.com

Kinetic and Mechanistic Studies of this compound Generation

Kinetic studies have revealed that the degradation of pilocarpine via epimerization and hydrolysis pathways involves competitive reactions that follow pseudo-first-order kinetics. escholarship.orgresearchgate.net The mechanism for epimerization proceeds through the formation of an enolate intermediate. cdnsciencepub.com However, the absence of detectable resonances for this enolate form in 13C NMR spectra suggests that its equilibrium concentration is extremely low or its lifetime is very short. cdnsciencepub.com

Epimerization to isopilocarpine.

Hydrolysis to pilocarpic acid.

Isopilocarpine then undergoes its own hydrolysis to form this compound. The epimerization reaction between pilocarpine and isopilocarpine has been described as reversible, but with the equilibrium positioned strongly in favor of isopilocarpine. researchgate.net These kinetic and mechanistic insights are critical for developing analytical methods to differentiate and quantify pilocarpine and its various degradation products, including this compound. nih.govnih.gov

Iii. Advanced Analytical Methodologies for Isopilocarpic Acid Detection and Quantification

Chromatographic Separation Techniques for Isopilocarpic Acid

Chromatographic techniques are the cornerstone for the separation and analysis of this compound from pilocarpine (B147212) and its other degradation products. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) have all been employed, each with its own set of advantages and considerations.

HPLC stands out as the most widely used technique for the analysis of this compound due to its versatility and efficiency in separating complex mixtures. nih.govingentaconnect.com The development of a successful HPLC method hinges on the careful optimization of several parameters, including the choice of stationary phase, mobile phase composition, and detector settings. A key objective in method development is to achieve baseline separation of all four compounds: pilocarpine, isopilocarpine, pilocarpic acid, and this compound. nih.gov UV detection is commonly performed at wavelengths around 215-220 nm to achieve maximum sensitivity for these compounds. nih.govnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a frequently employed mode for the simultaneous determination of pilocarpine and its degradation products, including this compound. nih.govnih.gov This technique utilizes a nonpolar stationary phase, typically octadecylsilane (B103800) (ODS or C18), and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Several studies have described RP-HPLC methods for analyzing these compounds in ophthalmic formulations. nih.gov These methods often use aqueous buffer solutions, sometimes with the addition of an organic modifier like methanol (B129727) or acetonitrile (B52724), as the mobile phase. irjmets.com The pH of the mobile phase is a critical parameter that influences the retention and selectivity of the separation, particularly for the ionizable pilocarpic and isopilocarpic acids. vscht.cz

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase ODS | Not Specified |

| Mobile Phase | Phosphate (B84403) buffer-methanol (70:30), pH 3.5 | Not Specified |

| Flow Rate | 1.25 mL/min | Not Specified |

| Detection | UV at 220 nm | UV at 216 nm |

| Internal Standard | Clonidine hydrochloride | Not Specified |

| Run Time | 6 min | Not Specified |

| Reference | nih.gov |

Interactive Data Table: Comparison of RP-HPLC Conditions

The use of monolithic columns represents a significant advancement in HPLC for the analysis of this compound and related compounds. ingentaconnect.comnih.gov Unlike traditional columns packed with porous particles, monolithic columns consist of a single rod of porous silica (B1680970) with a bimodal pore structure. mdpi.com This structure offers high permeability, allowing for faster flow rates and significantly reduced analysis times without a substantial loss in separation efficiency. ingentaconnect.comresearchgate.net

Studies have demonstrated that monolithic C18 columns can provide superior resolution and better peak symmetry for pilocarpine and its degradation products compared to conventional particulate C18 columns. ingentaconnect.comnih.gov For instance, one study achieved a total run time of 3.5 minutes on a monolithic column with comparable resolution to a 13.5-minute run on a conventional column. ingentaconnect.com Monolithic columns also exhibit excellent reproducibility and lower detection and quantitation limits. ingentaconnect.comresearchgate.net

| Performance Metric | Monolithic C18 Column | Conventional C18 Column |

| Run Time (for comparable resolution) | 3.5 min (at 4 mL/min) | 13.5 min (at 1 mL/min) |

| Peak Symmetry | Better | Standard |

| Detection Limit | 0.17 µg/ml | 0.31 µg/ml |

| Quantitation Limit | 0.5 µg/ml | 1 µg/ml |

| RSD% for Retention Time | 0.34% - 0.68% | Not specified |

| RSD% for Peak Area | 0.3% - 0.94% | Not specified |

| Reference | ingentaconnect.comresearchgate.net | ingentaconnect.comresearchgate.net |

Interactive Data Table: Performance Comparison of Monolithic vs. Conventional C18 Columns

The choice of column chemistry is paramount for achieving the desired resolution between this compound and its closely related compounds. researchgate.net While C18 is a common choice for reversed-phase separations, other stationary phases have been successfully employed to optimize selectivity. scite.ai

Cyanopropyl (CN) bonded phases, for example, have been shown to provide excellent separation of pilocarpine, isopilocarpine, pilocarpic acid, and this compound. nih.govresearchgate.net One method utilized a Spherisorb-CN column with an aqueous triethylamine (B128534) mobile phase at a low pH to achieve baseline resolution of all four compounds. nih.gov The elution order was found to be pilocarpic-isopilocarpic acids followed by isopilocarpine-pilocarpine. nih.gov

Another approach involves using cyclodextrin-based columns. A beta-cyclodextrin (B164692) column has been reported to achieve baseline resolution of all four compounds in less than 10 minutes. nih.gov The unique molecular recognition capabilities of cyclodextrins can provide alternative selectivity compared to traditional alkyl-bonded phases.

The optimization of resolution also involves adjusting mobile phase parameters such as the type and concentration of organic modifier, buffer pH, and ionic strength. vscht.cz For ionizable compounds like this compound, controlling the pH is crucial to maintain a consistent ionization state and, consequently, reproducible retention times. vscht.cz

Gas chromatography (GC) is another powerful technique for the analysis of this compound, but it typically requires a derivatization step. ingentaconnect.com Derivatization is necessary to increase the volatility and thermal stability of the analytes, which contain polar functional groups (carboxylic acid) that are not amenable to direct GC analysis. nih.gov

Common derivatization strategies include alkylation, silylation, and acylation. nih.gov For carboxylic acids like this compound, esterification to form more volatile methyl esters (FAMEs) is a common approach. mdpi.com This can be achieved using reagents such as boron trifluoride (BF3) in methanol. mdpi.com The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without the formation of artifacts. jfda-online.com

Following derivatization, the volatile derivatives are separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase. Detection is typically performed using a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS provides the added advantage of structural information, which can be used for definitive peak identification. nih.gov

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC and GC for the separation of this compound and related compounds. ingentaconnect.com CE separates analytes based on their differential migration in an electric field within a narrow capillary. wikipedia.org This technique is particularly well-suited for the analysis of charged species like this compound.

Different modes of CE can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). clinicallab.comlibretexts.org In CZE, separation is based on the charge-to-mass ratio of the analytes. clinicallab.com MEKC is a variation of CE that incorporates micelles into the buffer solution, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the aqueous buffer. diva-portal.org

MEKC has been successfully used to separate pilocarpine from its degradation products. diva-portal.orgnih.gov The use of additives to the buffer, such as cyclodextrins, can further enhance the separation of the epimers, pilocarpine and isopilocarpine. researchgate.net The optimization of CE methods involves adjusting parameters like buffer pH, concentration, applied voltage, and the type and concentration of any additives. nih.gov

Monolithic Column Performance in this compound Analysis

Gas Chromatography (GC) and Associated Derivatization Strategies

Mass Spectrometric Approaches for this compound Analysis

Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the cornerstone for the analysis of this compound. wikipedia.org This combination offers superior separation capabilities and highly specific detection, making it ideal for identifying and quantifying analytes in intricate samples such as plasma, urine, and pharmaceutical formulations. capes.gov.brnih.govnih.gov The technique provides detailed structural information and allows for the determination of low-level analytes, which is essential for studying the degradation pathways of pilocarpine. wikipedia.orgnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool that combines the physical separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wikipedia.org This synergy enables the selective and sensitive quantification of this compound, even in the presence of its isomers and other related compounds. capes.gov.brnih.gov The method typically involves a reversed-phase liquid chromatographic separation followed by detection using a tandem mass spectrometer. capes.gov.br

Electrospray ionization (ESI) is a preferred "soft" ionization technique for the analysis of this compound. mdpi.comresearchgate.net Unlike more energetic methods such as atmospheric pressure chemical ionization (APCI), ESI minimizes in-source fragmentation, allowing for the detection of the intact protonated molecule [M+H]⁺. mdpi.comresearchgate.net This is crucial for accurate quantification. For this compound, the protonated parent ion is observed at a mass-to-charge ratio (m/z) of 227. mdpi.comacs.org

ESI-MS/MS has been effectively utilized in the characterization of imidazole (B134444) alkaloid profiles in their natural source, Pilocarpus microphyllus, and in the analysis of pilocarpine degradation in various solutions. researchgate.netacs.orgresearchgate.net The high sensitivity of ESI-MS/MS allows for the determination of trace amounts of this compound, which is vital for pharmacokinetic studies and for monitoring the stability of pilocarpine-containing formulations. capes.gov.brnih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 or Phenyl columns are commonly used for separation. | nih.govingentaconnect.comresearchgate.net |

| Mobile Phase | A typical mobile phase consists of an aqueous component with an acid modifier (e.g., 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol. | nih.govacs.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | mdpi.comresearchgate.netacs.org |

| Precursor Ion (Q1) | [M+H]⁺ = m/z 227 | mdpi.comacs.org |

| Product Ion (Q3) | A common fragment ion resulting from the loss of water is observed at m/z 209. | mdpi.comresearchgate.net |

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of this compound and other degradation products of pilocarpine. mdpi.comresearchgate.netresearchgate.net In an MS/MS experiment, the precursor ion of the target analyte (e.g., the [M+H]⁺ ion of this compound at m/z 227) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nih.gov

This process generates a characteristic fragmentation pattern, or "fingerprint," that confirms the identity of the compound. For this compound, a key fragmentation pathway involves the neutral loss of a water molecule (18 Da), resulting in a major product ion at m/z 209. mdpi.comresearchgate.net This specific transition (m/z 227 → m/z 209) is often used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes for highly selective and sensitive quantification, effectively filtering out background noise and interferences from the sample matrix. capes.gov.brnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Electrospray Ionization (ESI-MS/MS) Applications

Method Validation Parameters in this compound Analysis

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. resolian.comdiva-portal.org Key validation parameters for LC-MS/MS methods include sensitivity, selectivity, linearity, reproducibility, and robustness. resolian.com

Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For this compound and its related compounds, LC-MS/MS methods have demonstrated high sensitivity, enabling the measurement of concentrations at the low nanogram per milliliter (ng/mL) level. capes.gov.brnih.gov For instance, methods have been developed with quantitation limits as low as 0.5 µg/mL for pilocarpine and its degradation products. ingentaconnect.comresearchgate.net

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The combination of chromatographic separation and the specificity of tandem mass spectrometry provides excellent selectivity for this compound, allowing it to be distinguished from its isomers, pilocarpine and pilocarpic acid. capes.gov.brnih.gov The use of specific MRM transitions is a key factor in achieving high selectivity. journal-dtt.org

Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range. ut.ee Validated methods for pilocarpine and its analogues have shown good linearity over wide concentration ranges, with correlation coefficients (r²) typically exceeding 0.99. nih.govmdpi.com The linear range must encompass the expected concentrations of this compound in the samples being tested. ut.ee

| Parameter | Reported Finding | Reference |

|---|---|---|

| Sensitivity (LOQ) | ~2 ng/mL (for pilocarpine); 0.5 µg/mL (for pilocarpine degradation products) | nih.govingentaconnect.comresearchgate.net |

| Linearity Range | 2 ng/mL - 10 µg/mL; 0.08 - 0.5 mg/mL | nih.govresearchgate.net |

| Precision (Reproducibility) | RSDs% for peak areas ranged from 0.3% to 0.94% for column-to-column reproducibility. | ingentaconnect.comresearchgate.net |

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com This demonstrates the method's reliability during normal use. Robustness testing may involve varying parameters such as mobile phase composition, pH, column temperature, and flow rate. chromatographyonline.comresearchgate.net A robust method ensures that routine analysis can be performed consistently across different laboratories and instruments.

Sensitivity, Selectivity, and Linearity Evaluations

Sample Preparation Strategies for Diverse Matrices (e.g., Plant Extracts, Biological Fluids)

The accurate detection and quantification of this compound, a degradation product and isomer of the pharmacologically active pilocarpine, rely heavily on effective sample preparation. The choice of strategy is dictated by the complexity of the sample matrix, the concentration of the analyte, and the sensitivity of the analytical instrument. In matrices such as plant extracts and biological fluids, this compound is often present at low concentrations alongside a multitude of interfering compounds, necessitating robust extraction and clean-up procedures.

Preparation of Plant Extracts

Extracting this compound from plant sources, primarily the leaves of Pilocarpus species, involves separating the target alkaloid from a complex mixture of chlorophyll, lipids, and other secondary metabolites.

Liquid-Liquid Extraction (LLE): A conventional and widely documented method for isolating imidazole alkaloids from Pilocarpus microphyllus involves a multi-step acid-base liquid-liquid extraction. researchgate.netnih.gov This technique leverages the basic nature of the alkaloid to move it between aqueous and organic phases.

Initial Extraction: The plant material is first moistened with a basic solution, such as 10% sodium hydroxide (B78521) (NaOH), to deprotonate the alkaloids into their free base form. researchgate.net This is followed by extraction with an immiscible organic solvent like chloroform (B151607) (CHCl₃). nih.gov

Acidic Wash: The pooled organic extracts are then washed with a dilute acid, typically 2% sulfuric acid (H₂SO₄), which protonates the alkaloids, transferring them into the aqueous phase and leaving many organic impurities behind. nih.gov

Final Isolation: The acidic aqueous extract is then re-alkalized, often with ammonium (B1175870) hydroxide (NH₄OH) to pH 12, converting the alkaloids back to their free base form. A final extraction with chloroform isolates the alkaloids, which can then be dried and reconstituted in a suitable solvent for analysis. nih.gov

This classical approach is effective but can be time-consuming and may lead to the formation of artifacts, as prolonged exposure to acidic or basic conditions can promote isomerization and hydrolysis. nih.gov

Enzymatic Extraction: An alternative, more environmentally friendly approach utilizes enzymes to break down the plant cell wall, facilitating the release of alkaloids. researchgate.netkoreascience.kr This method avoids the use of harsh organic solvents and can improve extraction efficiency.

Process: A study on Pilocarpus jaborandi employed Viscozyme® L, a commercial enzyme cocktail containing cellulases, hemicellulases, and other carbohydrases. koreascience.kr The plant material was incubated with the enzyme in an acidic buffer (e.g., 50 mM acetic acid, pH 4). researchgate.net

Extraction: After the enzymatic reaction, the mixture is filtered. The resulting aqueous solution containing the released alkaloids is basified, and the target compounds are extracted with an organic solvent like chloroform. koreascience.kr

Research has identified optimal conditions for this method, demonstrating its potential as a viable alternative to solvent-based protocols for industrial applications. koreascience.kr

Table 1: Comparison of Extraction Strategies for Pilocarpus Plant Material

| Parameter | Liquid-Liquid Extraction (LLE) | Enzymatic Extraction |

|---|---|---|

| Principle | Acid-base partitioning between aqueous and organic solvents. nih.gov | Enzymatic hydrolysis of plant cell wall components. koreascience.kr |

| Key Reagents | NaOH, CHCl₃, H₂SO₄, NH₄OH. nih.gov | Viscozyme® L, Acetic Acid Buffer, Chloroform. researchgate.netkoreascience.kr |

| Optimal Conditions | N/A (Standard procedure) | 30-hour reaction, 10% enzyme concentration, pH 4. researchgate.net |

| Advantages | Well-established and widely used. | Environmentally friendly, reduced organic solvent use. koreascience.kr |

| Disadvantages | Time-consuming, potential for artifact formation. nih.gov | Requires specific enzyme cocktails and longer incubation times. researchgate.net |

Preparation of Biological Fluids

Analyzing this compound in biological fluids like plasma and urine is crucial for pharmacokinetic studies. These matrices require methods that can achieve high sensitivity and remove proteins and salts that interfere with analysis.

Direct Analysis via Ultrafiltration or Dilution: For highly sensitive and selective analytical techniques like tandem mass spectrometry (LC-MS/MS), sample preparation can be remarkably straightforward. A method for determining pilocarpine and its degradation products, including this compound, in human plasma and urine utilized this minimalist approach. capes.gov.br

Plasma: Plasma samples undergo ultrafiltration to remove proteins and other macromolecules. capes.gov.br

Urine: Urine samples are simply diluted before injection. capes.gov.br

This "dilute-and-shoot" or minimal clean-up strategy is advantageous due to its speed and reduced risk of analyte loss during complex extraction steps. Its feasibility is entirely dependent on the high selectivity of the mass spectrometric detector, which can distinguish the analytes from the remaining matrix components. capes.gov.br

Solid-Phase Extraction (SPE): When higher sensitivity is required, particularly for methods like gas chromatography-mass spectrometry (GC-MS), a more rigorous clean-up is necessary. Solid-phase extraction is a powerful technique for selectively isolating and concentrating analytes from complex biological samples.

A highly sensitive method for determining pilocarpic acid (PA) in human plasma employed a two-step SPE procedure. nih.gov This method also allowed for the conversion of pilocarpine to PA to measure total drug presence.

Selective Extraction: Protein-free plasma was passed through two different SPE cartridges consecutively to achieve selective extraction of pilocarpic acid. nih.gov

Derivatization: Following extraction, the collected pilocarpic acid was converted (lactonized) back to its corresponding lactone, pilocarpine. Both the resulting pilocarpine and an internal standard were then acylated with heptafluorobutyric anhydride (B1165640) (HFBA) to create volatile derivatives suitable for GC-MS analysis. nih.gov

This comprehensive procedure enabled a low limit of quantification (LOQ) of 1 ng/mL, which was not achievable with previous methods. nih.gov

Table 2: Validation Data for SPE-GC-MS Method in Human Plasma

| Validation Parameter | Result |

|---|---|

| Limit of Quantification (LOQ) | 1 ng/mL nih.gov |

| Concentration Range | 1 to 10 ng/mL nih.gov |

| Intra-day Precision (C.V.) | 0.5% to 9.9% nih.gov |

| Inter-day Precision (C.V. at 2.5 ng/mL) | 10.2% nih.gov |

| Accuracy | 94% to 102% nih.gov |

Table 3: Summary of Sample Preparation Strategies for this compound

| Matrix | Strategy | Key Steps | Advantages | Disadvantages |

|---|---|---|---|---|

| Plant Extracts | Liquid-Liquid Extraction (LLE) | Alkalinization, organic solvent extraction, acid wash, re-alkalinization, final extraction. nih.gov | Effective for high concentrations, well-documented. | Labor-intensive, uses significant solvent volumes, potential for analyte degradation. nih.gov |

| Plant Extracts | Enzymatic Extraction | Incubation with enzymes, filtration, alkalinization, organic solvent extraction. koreascience.kr | "Green" chemistry, potentially higher yield. koreascience.kr | Slower process, requires specific enzymes. researchgate.net |

| Human Plasma | Ultrafiltration | Centrifugal filtration to remove proteins. capes.gov.br | Very fast, simple, minimizes analyte loss. | Requires highly sensitive and selective detector (e.g., MS/MS). capes.gov.br |

| Human Plasma | Solid-Phase Extraction (SPE) | Sequential SPE clean-up, derivatization. nih.gov | High selectivity and concentration, achieves very low detection limits. nih.gov | Complex, multi-step, potential for analyte loss if not optimized. |

| Human Urine | Dilution | Dilution with mobile phase or water. capes.gov.br | Extremely fast and simple. | Only suitable for high-concentration samples or very sensitive detectors. capes.gov.br |

Iv. Biosynthetic Investigations and Natural Occurrence Context

Relationship to Pilocarpine (B147212) Biosynthesis in Pilocarpus Species

The study of isopilocarpic acid is intrinsically linked to the biosynthesis of pilocarpine, the primary imidazole (B134444) alkaloid found in plants of the Pilocarpus genus. researchgate.net The biosynthetic pathway for these alkaloids has long been thought to originate from the amino acid histidine. scribd.com

A central question in the study of jaborandi alkaloids is whether this compound and its parent lactone, isopilocarpine, are true products of the plant's biosynthetic machinery or simply artifacts formed during post-harvest processing and extraction. escholarship.org Research suggests that isopilocarpine is not a genuine alkaloid produced by the plant but rather an artifact that arises from the epimerization of pilocarpine. escholarship.org This chemical change can be catalyzed by heat and basic conditions, which are often present during the drying, storage, and extraction of the plant material. escholarship.org

This compound is the hydrolysis product of isopilocarpine. escholarship.orgresearchgate.net The conversion of pilocarpine to isopilocarpine is a major pathway for its degradation and inactivation. escholarship.org This process involves an epimerization reaction, and both pilocarpine and isopilocarpine can be hydrolyzed to their respective γ-hydroxy acids, pilocarpic acid and this compound. escholarship.orgresearchgate.net Therefore, the presence of this compound in an extract is more likely an indicator of pilocarpine degradation rather than it being a direct biosynthetic intermediate. escholarship.org

The core structure of imidazole alkaloids like pilocarpine is assembled through a series of enzyme-catalyzed reactions. researchgate.netfrontiersin.org The biosynthesis is believed to start from L-histidine, with additional carbon atoms potentially supplied by precursors like acetyl-CoA or threonine. researchgate.netscribd.com General enzymatic processes in alkaloid biosynthesis include decarboxylations, oxidations, and condensations that build the complex molecular scaffolds. rsc.orgresearchgate.net

However, the direct formation of this compound is not typically attributed to a specific enzymatic pathway. Instead, its existence is primarily a consequence of the chemical instability of pilocarpine. escholarship.org The key transformations relevant to this compound are the epimerization of pilocarpine to isopilocarpine and the subsequent hydrolysis of the lactone ring of isopilocarpine. escholarship.orgresearchgate.net While the initial synthesis of the pilocarpine molecule is undoubtedly enzymatic, the subsequent conversions that lead to this compound appear to be non-enzymatic chemical reactions influenced by processing conditions. escholarship.org The development of analytical methods to simultaneously measure pilocarpine, isopilocarpine, pilocarpic acid, and this compound has been crucial for studying these degradation kinetics. researchgate.net

Examination of this compound as a Potential Biosynthetic Intermediate vs. Artifact

Occurrence and Distribution of this compound in Natural Plant Extracts

This compound, along with pilocarpine, isopilocarpine, and pilocarpic acid, is detected in analyses of extracts from Pilocarpus species and in biological fluids following administration of pilocarpine. scribd.comresearchgate.net The genus Pilocarpus is the only known natural source of pilocarpine. researchgate.netperspectecolconserv.com Although Pilocarpus microphyllus is the species most exploited commercially, other species such as P. jaborandi and P. racemosus can contain significant, and sometimes higher, concentrations of pilocarpine. scribd.comperspectecolconserv.com

The relative amounts of these four related compounds can vary significantly. HPLC methods coupled with mass spectrometry (HPLC-ESI-MS/MS) have been developed for the precise quantification of these compounds in various matrices, including plant tissues, ophthalmic solutions, and plasma. researchgate.netdntb.gov.ua The presence and concentration of this compound in a sample of plant material are often indicative of the sample's age and the conditions under which it was processed and stored. escholarship.org For example, a study comparing fresh P. microphyllus leaves to the paste remaining after industrial extraction found that the paste contained significant amounts of imidazole alkaloids but with a different profile from the fresh leaves, highlighting the transformations that occur during processing. researchgate.net

Influence of Environmental and Physiological Factors on this compound Levels in Biological Systems

Key environmental variables include climate, soil composition, light intensity, temperature, and water availability. mjpms.inresearchgate.netmaxapress.com For instance, stressors such as drought or changes in soil mineral content can alter the metabolic pathways in plants, often leading to an increase in the production of defensive secondary metabolites. mjpms.inmaxapress.comfrontiersin.org In Pilocarpus species, the concentration of alkaloids has been observed to vary based on the season and the developmental stage of the plant. perspectecolconserv.com Such variations in the primary pilocarpine content will directly impact the amount of isopilocarpine and this compound that can be formed as degradation artifacts. Higher initial concentrations of pilocarpine provide more substrate for conversion, and environmental conditions like high temperatures during harvest or drying can accelerate the rate of this degradation. escholarship.orgmjpms.in

V. Chemical Synthesis and Derivatization Strategies for Research Applications

Laboratory Synthesis Routes for Isopilocarpic Acid

The primary methods for preparing this compound in a laboratory setting involve the chemical transformation of closely related, naturally occurring alkaloids.

Hydrolytic Methods from Pilocarpine (B147212) or Pilocarpic Acid

This compound is primarily synthesized through the hydrolysis of its precursors, pilocarpine or isopilocarpine. acs.org Pilocarpine, when subjected to aqueous conditions, can undergo two main degradation pathways: hydrolysis of its γ-lactone ring to form pilocarpic acid, and epimerization at the α-carbon of the lactone ring to yield isopilocarpine. Isopilocarpine, in turn, can be hydrolyzed to this compound. researchgate.net

Alkaline conditions significantly accelerate these transformations. cdnsciencepub.com Treatment of pilocarpine with a strong base in an aqueous medium leads to the opening of the lactone ring. cdnsciencepub.comgoogle.com This process, however, is in competition with epimerization, which also occurs under basic conditions, leading to the formation of isopilocarpine. cdnsciencepub.comgoogle.com Consequently, the hydrolysis of pilocarpine often results in a mixture of pilocarpic acid and this compound. cdnsciencepub.com

A specific method for preparing salts of pilocarpic acid with minimal contamination from the corresponding this compound salt involves hydrolyzing pilocarpine with a strong base, such as an alkali metal or alkaline earth metal hydroxide (B78521), in an aqueous medium at a controlled temperature of approximately 0°C. google.com This approach aims to balance the rates of hydrolysis and epimerization to favor the formation of the desired pilocarpic acid salt. google.com Even under these optimized conditions, the resulting product typically contains the salt of this compound as an impurity. google.comgoogle.com

Similarly, starting with isopilocarpine and subjecting it to hydrolysis will also yield this compound. escholarship.org The hydrolysis of both pilocarpine and isopilocarpine results in the formation of their respective open-chain hydroxy acids, pilocarpic acid and this compound. cdnsciencepub.com

Purification and Isolation Techniques for Synthetic this compound

Following the synthesis of this compound, which often exists in a mixture with its stereoisomer, pilocarpic acid, and other related compounds, effective purification and isolation are crucial. google.comwdh.ac.id Various chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a powerful tool for separating this compound from pilocarpine, isopilocarpine, and pilocarpic acid. researchgate.netnih.gov Reversed-phase HPLC, often utilizing a C18 column, can achieve good resolution of these closely related compounds. researchgate.netwdh.ac.id For instance, a mobile phase consisting of water-methanol (97:3) adjusted to pH 2.5 with potassium dihydrogen phosphate (B84403) has been used with a Lichrosorb RP-18 column to separate these components. wdh.ac.id The use of monolithic C18 columns has also been shown to provide superior resolution and faster analysis times compared to conventional packed columns. researchgate.net

Thin-layer chromatography (TLC) also serves as a method for the separation and purification of these compounds. researchgate.net For example, a system using a silica (B1680970) gel stationary phase with a mobile phase of ethanol-chloroform-28% ammonium (B1175870) hydroxide (53:30:17) can be used to separate pilocarpic and isopilocarpic acids. researchgate.net

For the isolation of larger quantities, preparative HPLC can be utilized to collect the fraction containing the purified this compound. mdpi.com Additionally, recrystallization can be employed to further purify the salts of this compound obtained from the initial hydrolysis reaction, reducing the content of the corresponding pilocarpic acid salt. google.com Solid-phase extraction (SPE) is another technique that can be used for the purification of crude extracts by selectively retaining the alkaloids, which can then be eluted in a more purified form. researchgate.net

Derivatization Techniques for Enhanced Analytical Detection and Separation

To overcome challenges in the detection and separation of this compound, particularly in complex matrices, derivatization of its carboxylic acid group is a common strategy. This chemical modification can improve its chromatographic behavior and enhance its detectability by various analytical instruments.

Pre-Column Derivatization Approaches for Carboxylic Acid Functionality

Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatographic system. nih.govresearchgate.net For carboxylic acids like this compound, this approach is used to attach a chromophore or fluorophore to the molecule. nih.gov This modification enhances sensitivity and selectivity for UV or fluorescence detection in HPLC. nih.gov Derivatization can also improve the retention of polar compounds on reversed-phase columns. researchgate.net

Common pre-column derivatization strategies for carboxylic acids include:

Esterification: Converting the carboxylic acid to an ester.

Amidation: Reacting the carboxylic acid with an amine.

Reaction with fluorescent labeling reagents: Introducing a fluorescent tag to the molecule. nih.gov

Derivatizing Reagents and Reaction Condition Optimization

A variety of reagents are available for the derivatization of carboxylic acids, each with its own reaction conditions and advantages.

| Reagent Class | Specific Reagents | Reaction Conditions | Detection Method |

| Coumarin Analogues | Varies | Varies | Fluorescence |

| Alkyl Halides | p-Nitrobenzyl bromide | Quaternization of the tertiary amino group | HPLC with ion-pairing |

| Diazoalkanes | Diazomethane | Varies | UV/Fluorescence |

| Amines | N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) | 40°C for 90 min with EDC and HOBt | HPLC-ESI-MS/MS |

| Thiourea Derivatives | N-(Pyridin-3-yl)hydrazinecarbothioamide | 60°C for 45 min with condensation reagents | ESI-MS/MS |

| Silylation Reagents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Room temperature in DMF | Gas Chromatography (GC) |

| Isothiocyanates | Phenyl isothiocyanate (PITC) | Room temperature with trimethylamine | HPLC-UV |

| Chloroformates | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Room temperature | Fluorescence |

| Aldehyde/Ketone Reagents | o-Phthalaldehyde (OPA) | Room temperature | Fluorescence |

| Phosphonium Reagents | Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine (B44156) (TMPP) bromide | Varies | LC-ESI-MS/MS |

The choice of derivatizing reagent and the optimization of reaction conditions, such as temperature, reaction time, and the use of catalysts or condensation agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt)), are critical for achieving complete and reproducible derivatization. researchgate.netnih.gov For instance, silylation with BSTFA is sensitive to moisture, requiring dry solvents and samples. lmaleidykla.lt The reaction of PITC with amino acids to form stable derivatives is a well-established method in amino acid analysis and can be adapted for other carboxylic acids. researchgate.net Similarly, FMOC-Cl and OPA are widely used for their rapid and mild reaction conditions. thermofisher.comjasco-global.com

Preparation of this compound Analogs and Derivatives for Structure-Activity Relationship Studies (Excluding pharmacological activity details)

The synthesis of analogs and derivatives of this compound is a key component of structure-activity relationship (SAR) studies. oncodesign-services.com SAR investigations involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its chemical or physical properties. oncodesign-services.commdpi.com This approach helps to identify the structural features that are important for a particular activity or property. nih.govnih.gov

For this compound, the preparation of derivatives can involve modifications at several positions, including the carboxylic acid group, the ethyl group, and the imidazole (B134444) ring. For example, esterification of the carboxylic acid group can be achieved by reacting a salt of pilocarpic acid with an appropriate alkyl or aryl halide. google.com This creates a series of pilocarpic acid esters which can then be used to study how changes in the ester group affect the molecule's properties. nih.gov

The synthesis of these analogs often follows standard organic chemistry procedures. mdpi.com For example, new C-C or C-N bonds can be formed, or existing functional groups can be modified through reactions like nitration or halogenation. mdpi.comnih.gov The resulting library of compounds, each with a specific structural variation, can then be analyzed to build a comprehensive understanding of the relationship between the molecule's structure and its chemical behavior. nih.govresearchgate.net

Vi. Mechanistic Studies of Isopilocarpic Acid Degradation and Stability

Chemical Stability Profiles in Solution and Solid State

The stability of isopilocarpic acid is intrinsically linked to its environment, particularly whether it is in a solution or solid form.

Solution State Stability

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. Generally, like its parent compound, it exhibits greater stability in acidic conditions. nih.gov As the pH increases towards neutral and alkaline, the molecule becomes progressively less stable. researchgate.net This instability is primarily due to the equilibrium between the open-chain hydroxy acid form (this compound) and its closed-ring lactone form (isopilocarpine).

In basic aqueous solutions, the hydrolysis of the lactone ring of isopilocarpine to this compound is a significant degradation pathway. This reaction is reversible, and the rate of lactonization (the conversion of this compound back to isopilocarpine) is proportional to the hydroxide (B78521) ion activity. nih.gov

Temperature also plays a crucial role. Elevated temperatures accelerate degradation processes. researchgate.net For the related compound pilocarpine (B147212), the rate of hydroxide-ion catalyzed epimerization to isopilocarpine increases more rapidly with temperature than the rate of hydrolysis to pilocarpic acid. escholarship.org This suggests that at higher temperatures, the formation of isopilocarpine, the direct precursor to this compound, is favored. escholarship.orggoogle.com Studies on pilocarpine eye drops have shown that at room temperature or under refrigeration, the formation of pilocarpic acid is the predominant degradation pathway, whereas heat treatment favors the formation of isopilocarpine, which can then hydrolyze to this compound. nih.gov

Solid-State Stability

In the solid state, this compound and its related compounds are generally more stable than in solution. researchgate.net The epimerization of pilocarpine to isopilocarpine, a key step leading to the formation of this compound, has not been observed in the solid state under normal storage conditions. gre.ac.uk However, thermal stress can induce this transformation. Research has shown that heating solid pilocarpine hydrochloride can cause epimerization to isopilocarpine before the melting point is reached. gre.ac.ukresearchgate.net This indicates that while solid this compound is likely stable at ambient temperatures, it could be susceptible to degradation or transformation under thermal stress.

Furthermore, the microenvironment pH, influenced by excipients in a solid formulation, can affect stability. researchgate.net This highlights the importance of considering the entire formulation when assessing the solid-state stability of this compound.

Degradation Kinetics of this compound

The degradation of this compound is primarily characterized by its reversible conversion back to isopilocarpine through a process called lactonization. The kinetics of this and related reactions in the pilocarpine degradation pathway have been extensively studied.

The kinetics of the conversion of this compound to isopilocarpine is governed by the rate of lactonization. This rate is highly dependent on pH. nih.gov Studies on various esters of pilocarpic acid, which also undergo lactonization, showed that the rates of cyclization increased proportionally with the hydroxide ion activity over a pH range of 3.5-10. nih.gov This is consistent with a reaction mechanism involving an intramolecular nucleophilic attack. nih.gov At a physiological pH of 7.4 and 37°C, significant rates of lactonization are observed. nih.gov

| Parameter | Description | Influencing Factors | Source |

|---|---|---|---|

| Reaction Order | The overall degradation of the parent compound, pilocarpine, which generates the precursors to this compound, typically follows pseudo-first-order kinetics. | Concentration, pH, Temperature | researchgate.net |

| Lactonization Rate | The rate at which this compound cyclizes back to isopilocarpine. This is a key kinetic parameter for this compound itself. | pH (rate increases with hydroxide ion concentration), Temperature | nih.gov |

| Equilibrium | The epimerization reaction between pilocarpine and isopilocarpine is reversible, but the equilibrium strongly favors the formation of isopilocarpine. | pH, Temperature | researchgate.net |

Pathways of Further Degradation of this compound

The primary degradation pathway involving this compound is its reversible conversion to isopilocarpine via lactonization. nih.gov this compound is the open-chain hydroxy acid form that results from the hydrolysis of the γ-lactone ring of isopilocarpine.

This dynamic equilibrium is the most significant transformation that this compound undergoes in aqueous solutions. Studies have focused on the interconversion between the "-carpine" (lactone) and "-carpic acid" (hydroxy acid) forms. For instance, pilocarpic acid diesters, which are prodrugs, are known to be hydrolyzed to a monoester, which then undergoes spontaneous cyclization to form both pilocarpine and isopilocarpine. nih.gov This underscores the central role of the reversible hydrolysis and lactonization pathway.

Current research extensively covers the formation of this compound from its precursors and its conversion back to isopilocarpine. nih.govresearchgate.netnih.govresearchgate.net There is limited information available in the reviewed literature regarding the further breakdown of the this compound molecule itself into smaller, structurally different chemical entities under typical pharmaceutical storage or physiological conditions. Therefore, the principal and most well-documented degradation pathway is the intramolecular cyclization to reform the lactone ring of isopilocarpine.

Vii. Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. scispace.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous evidence of the molecular framework. nist.gov For a molecule like isopilocarpic acid, a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon signal and confirm the connectivity between atoms.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule. libretexts.org Two-dimensional (2D) NMR techniques correlate signals from different nuclei, revealing through-bond and through-space relationships that are essential for assembling the final structure. research-solution.com

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The chemical shift (δ) of each signal indicates its electronic environment. For instance, the acidic proton of the carboxyl group is expected at a very low field (typically >10 ppm), while protons on the imidazole (B134444) ring would appear in the aromatic region (7-8 ppm). libretexts.org The ethyl group protons and those on the tetrahydrofuran (B95107) ring would resonate at a higher field. The splitting pattern (multiplicity) of each signal, caused by spin-spin coupling, reveals the number of adjacent protons. libretexts.org

¹³C NMR: The ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift values differentiate carbons in various functional groups, such as the carbonyl carbon of the carboxylic acid (typically 170-180 ppm), carbons of the imidazole ring (115-140 ppm), and aliphatic carbons of the ethyl and tetrahydrofuran moieties at higher fields. washington.edu

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, information that is not directly available from a standard ¹³C spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence): This 2D experiment, also known as HSQC, correlates proton signals with the carbon signals of the atoms to which they are directly attached. microspectra.com It is invaluable for definitively assigning which protons are bonded to which carbons by showing a cross-peak between their respective signals.

The table below outlines the predicted NMR data for this compound based on its known structure and typical chemical shift values.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMQC) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 (singlet, broad) | ~175 | HMBC to C2, C3, C4 |

| Imidazole C2-H | ~7.8 (singlet) | ~138 | HMBC to C4, C5, N-CH₃ |

| Imidazole C4-H | ~7.1 (singlet) | ~118 | HMBC to C2, C5, CH₂ |

| Imidazole N-CH₃ | ~3.7 (singlet) | ~35 | HMQC to N-CH₃ protons; HMBC to C2, C4 |

| Imidazole C5 | - | ~130 | - |

| -CH₂- (adjacent to imidazole) | ~2.8 (multiplet) | ~28 | COSY with C3-H; HMQC to its protons |

| C3-H (methine) | ~3.2 (multiplet) | ~45 | COSY with -CH₂- and C4-H; HMQC to its proton |

| C4-H (methine) | ~4.5 (multiplet) | ~75 | COSY with C3-H and ethyl CH; HMQC to its proton |

| Ethyl -CH- | ~2.5 (multiplet) | ~30 | COSY with C4-H and ethyl CH₃; HMQC to its proton |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions. Multiplicity: s=singlet, t=triplet, m=multiplet. COSY shows ¹H-¹H correlations; HMQC shows direct ¹H-¹³C correlations; HMBC shows long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule. wikipedia.org

For this compound, the IR spectrum would be dominated by absorptions corresponding to its carboxylic acid and imidazole functionalities. The most diagnostic peak would be a very broad absorption in the 3500-2500 cm⁻¹ region, which is characteristic of the O-H bond stretching vibration in a hydrogen-bonded carboxylic acid. specac.com Overlapping this broad signal would be the C-H stretching absorptions from the alkyl and aromatic-like parts of the molecule. Another key feature is the strong, sharp absorption from the carbonyl (C=O) group stretch, expected around 1710 cm⁻¹. researchgate.netspecac.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3500 - 2500 | Strong, Very Broad |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| Imidazole C-H | Stretch | 3150 - 3050 | Medium-Weak |

| Carbonyl C=O | Stretch | ~1710 | Strong, Sharp |

| Imidazole C=N / C=C | Ring Stretch | 1600 - 1450 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. nih.gov This technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule responsible for light absorption. microspectra.com

The primary chromophore in this compound is the 1-methylimidazole (B24206) ring system. Conjugated π systems like this absorb light in the UV region. Related compounds such as pilocarpine (B147212) exhibit an absorption maximum (λmax) at approximately 215 nm. molaid.com this compound is expected to have a similar λmax, as it contains the same imidazole chromophore. The exact position and intensity of the absorption can be influenced by the solvent and the pH of the solution, as the protonation state of the carboxylic acid and imidazole ring can affect the electronic system.

X-ray Crystallography for Solid-State Structural Determination (If applicable)

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in the solid state. forcetechnology.comnist.gov It involves diffracting a beam of X-rays off a single, well-ordered crystal of the compound. scispace.com The resulting diffraction pattern allows for the calculation of an electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net

If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its absolute stereochemistry at its chiral centers. However, a review of the current scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported.

Application of Hyphenated Techniques in Characterization

Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power. nih.gov For the analysis of this compound, the combination of High-Performance Liquid Chromatography (HPLC) with tandem Mass Spectrometry (LC-MS/MS) is particularly crucial. researchgate.net

This compound is often found in the presence of its stereoisomer, pilocarpic acid, as well as the related lactones, pilocarpine and isopilocarpine. These compounds can be difficult to distinguish by mass spectrometry alone due to having the same mass. HPLC provides the necessary separation of these isomers and related compounds based on their different interactions with the stationary phase of the chromatography column. researchgate.net Following separation, the mass spectrometer provides highly sensitive and selective detection, allowing for the accurate quantification of this compound even at very low concentrations in complex biological matrices such as plasma and urine. nih.gov

Viii. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like isopilocarpic acid. researchgate.netrsdjournal.orgmdpi.com These methods solve approximations of the Schrödinger equation to determine a molecule's stable three-dimensional arrangement (conformation) and the distribution of its electrons (electronic structure).

Detailed research in this area would involve optimizing the geometry of this compound to find its lowest energy conformer. From this, a range of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. researchgate.net The electrostatic potential (ESP) map can also be generated, illustrating the charge distribution across the molecule and identifying regions prone to nucleophilic or electrophilic attack. researchgate.net

For this compound, such calculations would be invaluable for comparing its conformational stability and electronic profile against its diastereomer, pilocarpic acid. The different spatial arrangement of the ethyl and carboxymethyl groups in this compound (a trans configuration) versus pilocarpic acid (a cis configuration) is expected to result in distinct electronic and steric properties. researchgate.net Theoretical calculations on pilocarpine (B147212) have been used to distinguish between different conformational models and analyze its thermal stability, a methodology directly applicable to this compound. researchgate.netrsc.org

Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following data is illustrative of parameters that would be obtained from DFT calculations and does not represent published experimental or calculated values.)

| Calculated Property | Description | Illustrative Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -875.1234 |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.45 D |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.2 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.5 eV |

| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 5.7 eV |

Molecular Dynamics Simulations Related to Stability and Interactions

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. unair.ac.idmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, stability, and interactions with surrounding molecules like water. scielo.br

For this compound, MD simulations are particularly relevant for studying its stability in aqueous solutions. This compound is formed from the hydrolysis of its parent lactone, isopilocarpine. acs.orgdiva-portal.org Conversely, it can undergo lactonization (ring-closure) to reform isopilocarpine. research-solution.com Experimental studies have shown that the rate of cyclization for this compound is significantly faster than that of pilocarpic acid. research-solution.com

MD simulations can elucidate the atomistic details of this process. By simulating this compound in a water box, researchers can observe the dynamics of the molecule, including the orientation of the carboxyl and hydroxyl groups necessary for the intramolecular cyclization reaction. These simulations can help determine the free energy landscape of the lactonization process, explaining the kinetic preference for the formation of the trans-lactone (isopilocarpine). Furthermore, simulations can analyze the interaction energies between this compound and water molecules, shedding light on its solvation and diffusion properties.

Table 2: Typical Parameters Analyzed in MD Simulations for Stability Studies

| Simulation Parameter | Information Gained | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating conformational stability. | Assesses whether the molecule maintains a stable conformation or undergoes significant structural changes over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms, highlighting flexible regions of the molecule. | Identifies flexibility in the ethyl side-chain and around the carboxyl group, which is relevant for cyclization. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance from a reference particle. | Characterizes the solvation shell and hydrogen bonding network between this compound and water molecules. |

| Interaction Energy | Quantifies the non-bonded interaction energies (van der Waals, electrostatic) between the solute and solvent. | Determines the strength of interaction with the aqueous environment, influencing solubility and stability. |

Structure-Activity Relationship Modeling (Focused on chemical structure and interaction, not biological effect)

Structure-Activity Relationship (SAR) models seek to link the chemical structure of a compound to its activity or properties. wdh.ac.id In the context of this compound, SAR modeling, separate from biological effect, focuses on how its specific structural features govern its physicochemical properties and chemical interactions. This involves identifying quantitative descriptors that characterize the molecule's topology, geometry, and electronic nature.

By developing a quantitative structure-property relationship (QSPR) model, one could predict properties for a series of related derivatives. Descriptors used in such a model would include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges on atoms, dipole moment), and topological indices that encode information about molecular branching and connectivity. These models help rationalize observed chemical behavior, such as the finding that this compound cyclizes much more readily than pilocarpic acid, by correlating reaction rates with specific, quantifiable structural descriptors. research-solution.com

Table 3: Key Structural Descriptors for SAR/QSPR Modeling of this compound

| Descriptor Class | Specific Descriptor Example | Relevance to Chemical Interaction |

|---|---|---|

| Electronic | Partial Atomic Charges | Identifies sites for electrostatic interactions, such as hydrogen bonding with the carboxyl and imidazole (B134444) groups. |

| Steric/Geometrical | Molecular Volume / Surface Area | Relates to the molecule's size and shape, influencing how it fits into cavities or interacts with surfaces. |

| Topological | Wiener Index | A numerical descriptor of molecular branching, which can be correlated with physical properties like boiling point or viscosity. |

| Physicochemical | Calculated logP (cLogP) | Predicts the lipophilicity of the molecule, which governs its partitioning between polar and non-polar environments. |

| Conformational | Torsion (Dihedral) Angles | Defines the relative orientation of the substituents, which is critical for understanding the ease of lactone ring formation. |

Ix. Future Research Directions and Unexplored Avenues

Development of Novel, Highly Sensitive, and Selective Analytical Platforms

The simultaneous analysis of pilocarpine (B147212) and its related compounds, including isopilocarpic acid, is challenging due to their structural similarity. researchgate.net Future research should focus on developing novel analytical platforms with enhanced sensitivity and selectivity. While high-performance liquid chromatography (HPLC) is commonly used, there is room for significant improvement. mdpi.comnih.gov

The use of monolithic HPLC columns has shown promise in providing superior resolution and faster analysis times compared to conventional C18 columns. ingentaconnect.comresearchgate.net For instance, studies have demonstrated that monolithic columns can achieve a total run time of 3.5 minutes with better peak symmetry compared to the 13.5 minutes required for conventional columns, while also offering lower detection and quantitation limits. ingentaconnect.comresearchgate.net Further exploration of different monolithic materials and column geometries could lead to even more efficient separations.

Moreover, coupling HPLC with tandem mass spectrometry (HPLC-ESI-MS/MS) has proven effective for the qualitative and quantitative analysis of imidazole (B134444) alkaloids from plant extracts and industrial residues. mdpi.com This technique allows for the detection of both known and novel alkaloids and can distinguish between isomers that are difficult to separate by chromatography alone. mdpi.com Future work could involve the development of miniaturized and portable HPLC-MS/MS systems for on-site quality control.

Additionally, advancements in detector technology, such as the use of charged aerosol detectors or advanced mass spectrometry techniques, could enhance the sensitivity for detecting trace amounts of this compound and other degradation products. The development of chiral stationary phases specifically designed for the separation of pilocarpine and its stereoisomers, including this compound, is another promising avenue.

Table 1: Comparison of Analytical Methods for this compound and Related Compounds

| Analytical Technique | Column Type | Mobile Phase/Conditions | Detection | Key Findings | Reference(s) |

| HPLC | Monolithic C18 | Acetonitrile (B52724)/water/triethylamine (B128534)/acetic acid | UV (220 nm) | Faster analysis time (3.5 min vs 13.5 min) and lower detection limits compared to conventional C18 columns. | ingentaconnect.comresearchgate.net |

| HPLC-ESI-MS/MS | Varian Pursuit C18 | Gradient of ammonium (B1175870) acetate (B1210297) buffer (pH 4) and acetonitrile | ESI-MS/MS | Enabled separation and quantification of 13 different imidazole alkaloids, including isomers. | mdpi.com |

| HPLC | Reversed-phase ODS | pH 3.5, 0.5% w/v phosphate (B84403) buffer-methanol (70:30) | UV (220 nm) | Rapid and reproducible assay with a run time of 6 minutes per sample. | |

| HPLC | C18-silica | 6 ml/l of triethylamine in water (pH 2.3) | UV | Complete separation of pilocarpine and its degradation products within 8 minutes. | nih.gov |

| 13C-Fourier Transform Spectroscopy | - | Tetramethylammonium bromide as external reference | - | First comprehensive method to differentiate and quantify pilocarpine, isopilocarpine, and pilocarpinic acid in formulations. | nih.gov |

Comprehensive Elucidation of Biosynthetic and Degradation Pathways

The biosynthetic pathway of pilocarpine, and by extension the formation of its degradation products like this compound, is not fully understood. europa.euresearchgate.net It is known that pilocarpine degrades through two primary mechanisms: hydrolysis of the lactone ring to form pilocarpic acid, and epimerization to its diastereomer, isopilocarpine, which then hydrolyzes to this compound. ingentaconnect.com The rate of these degradation reactions is influenced by factors such as pH and temperature. nih.gov

Future research should aim to fully elucidate the enzymatic and non-enzymatic steps involved in these transformations. This includes identifying the specific enzymes in Pilocarpus species that may catalyze these reactions, as well as understanding the precise mechanisms of pH and temperature-dependent degradation. researchgate.net A proposed biosynthetic pathway suggests that pilocarpine is derived from the amino acid histidine. researchgate.net Further studies using labeled precursors and transcriptome analysis could help to unravel the complete biosynthetic and metabolic network. europa.euresearchgate.net

A more comprehensive understanding of these pathways could lead to the development of strategies to inhibit degradation and improve the stability of pilocarpine-containing pharmaceutical formulations. Furthermore, this knowledge is essential for the potential biotechnological production of pilocarpine and related alkaloids in microbial or plant cell culture systems, which would offer a more sustainable source than extraction from wild plants. europa.euresearchgate.net

Green Chemistry Approaches to this compound Synthesis and Derivatization

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, offer a promising framework for the synthesis and derivatization of this compound and its parent compounds. acs.orgwjpmr.com The current reliance on extraction from natural sources and multi-step chemical syntheses presents environmental challenges. europa.eumdpi.com

Future research could explore several green chemistry avenues:

Enzymatic and Biocatalytic Methods: The use of enzymes for synthesis can lead to highly specific reactions under mild conditions, often avoiding the need for protecting groups and reducing waste. acs.org Research into chemoenzymatic approaches, combining chemical and enzymatic steps, has shown potential for the synthesis of pilocarpine and could be adapted for this compound. mdpi.com The exploration of microbial transformations also offers a sustainable route to producing alkaloids. nih.gov

Use of Renewable Feedstocks: Starting syntheses from renewable materials, such as plant-derived compounds, aligns with green chemistry principles. jddhs.com Furan-2-carboxylic acid, a renewable starting material, has been successfully used in the synthesis of both enantiomers of pilocarpine and could be a starting point for green syntheses of this compound. mdpi.com

Solvent-Free and Alternative Solvent Systems: Many traditional organic syntheses rely on volatile and often toxic solvents. Research into solvent-free reactions or the use of greener solvents (e.g., water, ionic liquids, supercritical fluids) can significantly reduce the environmental impact of chemical processes. researchgate.netresearchgate.net

Catalysis: The development of novel catalysts, including nanocatalysts and recyclable catalysts, can improve reaction efficiency, reduce energy consumption, and minimize waste. jddhs.com

The derivatization of this compound to create novel compounds with potential biological activity is another area ripe for the application of green chemistry principles. For instance, the synthesis of pilocarpic acid esters as prodrugs has been explored to improve the bioavailability of pilocarpine. nih.gov Similar strategies could be applied to this compound using green synthetic methods.

Exploration of this compound as a Standard for Quality Control in Alkaloid Research